molecular formula C7H13NS B1373850 Octahydrocyclopenta[b]thiomorpholine CAS No. 30196-20-4

Octahydrocyclopenta[b]thiomorpholine

Cat. No. B1373850
CAS RN: 30196-20-4
M. Wt: 143.25 g/mol
InChI Key: IJJUBIFQLYZYPO-UHFFFAOYSA-N
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Description

Octahydrocyclopenta[b]thiomorpholine is a chemical compound with the CAS Number: 30196-20-4 . It has a molecular weight of 143.25 . The IUPAC name for this compound is octahydrocyclopenta [b] [1,4]thiazine . The physical form of this compound is liquid .


Molecular Structure Analysis

Octahydrocyclopenta[b]thiomorpholine contains total 23 bond(s); 10 non-H bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amine(s) (aliphatic) and 1 sulfide(s) .


Physical And Chemical Properties Analysis

Octahydrocyclopenta[b]thiomorpholine has a molecular weight of 143.25 . The physical form of this compound is liquid .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Octahydrocyclopenta[b]thiomorpholine and its derivatives are valuable as building blocks in medicinal chemistry. They have been utilized in the preparation of novel bridged bicyclic thiomorpholines, which serve as potentially useful components. These bicyclic thiomorpholines have shown interesting biological profiles, and some have been involved in human clinical trials, indicating their significance in drug development and medicinal research (Walker & Rogier, 2013).

Synthesis of Bioactive Molecules

Thiomorpholine derivatives, including octahydrocyclopenta[b]thiomorpholine, have been synthesized and assessed for their biological activities. The preparation involves nucleophilic substitution reactions, resulting in compounds with increased microbial intracellular concentration and decreased microbial resistance. These bioactive molecules have been evaluated for their antimicrobial activity, demonstrating the role of octahydrocyclopenta[b]thiomorpholine in developing new potent bioactive compounds (Kardile & Kalyane, 2010).

Transdermal Drug Delivery Enhancement

Octahydrocyclopenta[b]thiomorpholine derivatives have been studied for their potential in enhancing transdermal drug delivery. Research indicates that certain ionic liquids, including derivatives of thiomorpholine, can significantly enhance the in vitro transdermal permeation and skin retention of drugs. This suggests the role of octahydrocyclopenta[b]thiomorpholine derivatives in improving drug delivery systems, potentially leading to more effective and efficient therapeutic outcomes (Monti et al., 2017).

Antimicrobial Activity

Octahydrocyclopenta[b]thiomorpholine and its derivatives have shown antimicrobial properties. They have been incorporated into various compounds and evaluated for their activity against different microbial strains. The synthesis of novel thiomorpholine derived 1,4-disubstituted 1,2,3-triazoles, for instance, has demonstrated excellent antibacterial activity against certain strains, highlighting the potential of octahydrocyclopenta[b]thiomorpholine in combating microbial infections (Battula et al., 2016).

Safety And Hazards

Octahydrocyclopenta[b]thiomorpholine is associated with several hazard statements including H226, H302, H314, and H335 . These indicate that the compound is flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]thiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJUBIFQLYZYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)SCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydrocyclopenta[b]thiomorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydrocyclopenta[b]thiomorpholine
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Octahydrocyclopenta[b]thiomorpholine
Reactant of Route 4
Octahydrocyclopenta[b]thiomorpholine
Reactant of Route 5
Octahydrocyclopenta[b]thiomorpholine
Reactant of Route 6
Octahydrocyclopenta[b]thiomorpholine

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